
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylacetic acid methyl ester group. Benzimidazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method involves the reaction of o-phenylenediamine with 4-bromoacetophenone to form the benzimidazole ring, followed by esterification with methanol to yield the final product. The reaction conditions often include the use of a suitable catalyst, such as hydrochloric acid, and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, which shares the core benzimidazole structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is unique due to the presence of the phenylacetic acid methyl ester group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and interaction with biological targets compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
methyl 2-[4-(benzimidazol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)10-12-6-8-13(9-7-12)18-11-17-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3 |
Clé InChI |
BXICFSJDBKHRFT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
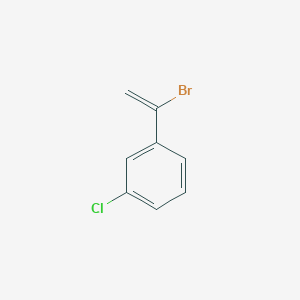

![4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B8286379.png)

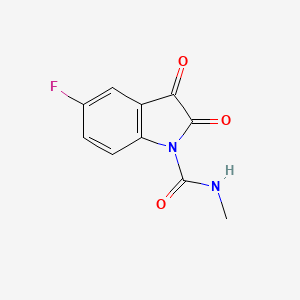
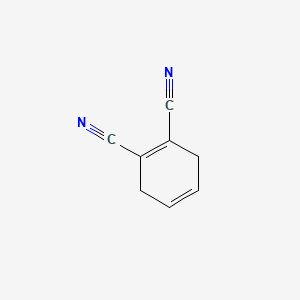
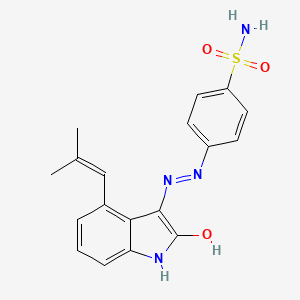
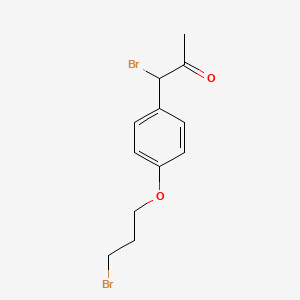
![2-(4-Chlorophenyl)-3-aminobenzo[b]thiophene](/img/structure/B8286415.png)
![3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8286416.png)
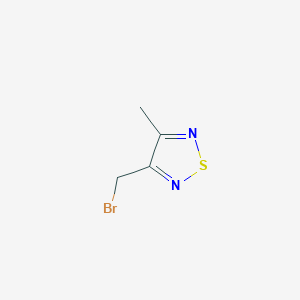
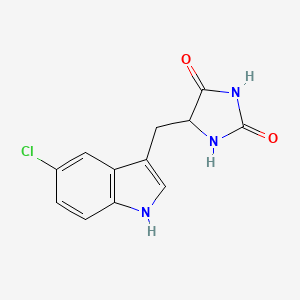

![4-[(Dimethoxyphosphoryl)methyl]benzoyl chloride](/img/structure/B8286444.png)
